molecular formula C10H11ClN2O B065430 1-(3-Chlorophenyl)piperazin-2-one CAS No. 183500-70-1

1-(3-Chlorophenyl)piperazin-2-one

Cat. No. B065430
CAS RN: 183500-70-1
M. Wt: 210.66 g/mol
InChI Key: SQLHSSGGJDQOTB-UHFFFAOYSA-N
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Description

1-(3-Chlorophenyl)piperazin-2-one is an organic compound that consists of a six-membered ring containing two opposing nitrogen atoms . It is also known as mCPP .


Synthesis Analysis

The synthesis of piperazine derivatives, including 1-(3-Chlorophenyl)piperazin-2-one, has been a focus of recent research . The methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Molecular Structure Analysis

The molecular formula of 1-(3-Chlorophenyl)piperazin-2-one is C10H13ClN2 . Its molecular weight is 196.677 .


Chemical Reactions Analysis

There are several synthetic routes for 1-(3-chlorophenyl)piperazine (mCPP), the most common of which is the reaction of diethanolamine with m-chloroaniline . Other methods involve the reaction of m-chloroaniline with bis(2-chloroethyl)amine or the reaction of piperazine with m-dichlorobenzene .

Scientific Research Applications

Comprehensive Analysis of 1-(3-Chlorophenyl)piperazin-2-one Applications

1-(3-Chlorophenyl)piperazin-2-one is a compound with a variety of applications in scientific research. Below is a detailed analysis of its unique applications across different fields:

Pharmacological Research: 1-(3-Chlorophenyl)piperazin-2-one, also known as mCPP, is used in pharmacological studies due to its properties as a serotonin receptor agonist . It’s particularly useful in research related to mood disorders, anxiety, and other conditions influenced by serotonin levels.

Analytical Chemistry: In analytical chemistry, mCPP serves as a reference compound for the identification and analysis of piperazines in seized materials . Its well-characterized properties make it a standard for comparison in various chromatographic and spectroscopic methods.

Neuroscience: Researchers in neuroscience utilize mCPP to study the function of serotonin receptors in the brain . By observing the effects of mCPP on animal models, scientists can infer the roles of these receptors in behavior and neurological processes.

Material Science: The compound’s structural characteristics allow for its use in material science, particularly in the development of new polymers and coatings that require specific molecular interactions.

Toxicology: mCPP is employed in toxicological assessments to understand the potential effects of exposure to piperazine derivatives . It helps in establishing safety profiles for new drugs and chemicals.

Drug Development: As a serotonin receptor agonist, mCPP is a valuable tool in the early stages of drug development for psychiatric and neurological disorders. It aids in the screening of new therapeutic compounds.

Forensic Science: Forensic scientists use mCPP as a reference substance when analyzing evidence that may contain piperazine derivatives . Its distinct chemical signature assists in the accurate identification of substances in legal cases.

Safety and Hazards

The safety data sheet for 1-(3-Chlorophenyl)piperazin-2-one hydrochloride indicates that it has several hazard statements including H302, H315, H319, H332, H335 . Precautionary statements include P261, P280, P305, P338, P351 .

properties

IUPAC Name

1-(3-chlorophenyl)piperazin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClN2O/c11-8-2-1-3-9(6-8)13-5-4-12-7-10(13)14/h1-3,6,12H,4-5,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQLHSSGGJDQOTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)CN1)C2=CC(=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50436057
Record name 1-(3-chlorophenyl)piperazin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50436057
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Chlorophenyl)piperazin-2-one

CAS RN

183500-70-1
Record name 1-(3-chlorophenyl)piperazin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50436057
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Through a solution of Boc-protected piperazinone from Step D (17.19 g, 55.4 mmol) in 500 mL of EtOAc at -78° C. was bubbled anhydrous HCl gas. The saturated solution was warmed to 0° C., and stirred for 12 hours. Nitrogen gas was bubbled through the reaction to remove excess HCl, and the mixture was warmed to room temperature. The solution was concentrated in vacuo to provide the hydrochloride as a white powder. This material was taken up in 300 mL of CH2Cl2 and treated with dilute aqueous NaHCO3 solution. The aqueous phase was extracted with CH2Cl2 (8×300 mL) until the analysis indicated complete extraction. The combined organic mixture was dried (Na2SO4), filtered, and concentrated in vacuo to provide the titled free amine as a pale brown oil.
Name
Quantity
17.19 g
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reactant
Reaction Step One
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0 (± 1) mol
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reactant
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

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reactant
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Synthesis routes and methods III

Procedure details

Through a solution of Boc-protected piperazinone from Step D (17.19 g, 55.4 mmol) in 500 mL of EtOAc at −78° C. was bubbled anhydrous HC1 gas. The saturated solution was warmed to 0° C., and stirred for 12 hours. Nitrogen gas was bubbled through the reaction to remove excess HC1, and the mixture was warmed to room temperature. The solution was concentrated in vacuo to provide the hydrochloride as a white powder. This material was taken up in 300 mL of CH2Cl2 and treated with dilute aqueous NaHCO3 solution. The aqueous phase was extracted with CH2Cl2 (8×300 mL) until tlc analysis indicated complete extraction. The combined organic mixture was dried (Na2SO4), filtered, and concentrated in vacuo to provide the titled free amine as a pale brown oil.
Name
Quantity
17.19 g
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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